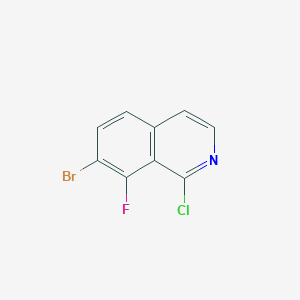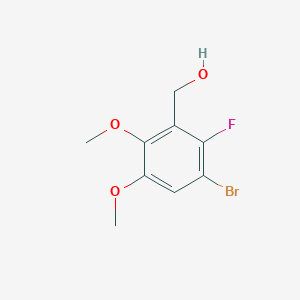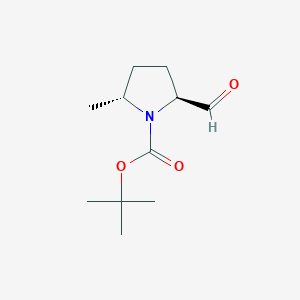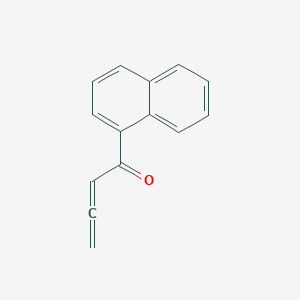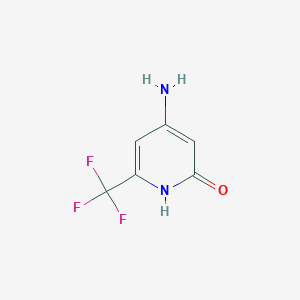
(1-(tert-Butyl)-1H-pyrrol-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(tert-Butyl)-1H-pyrrol-3-yl)methanamine: is an organic compound that belongs to the class of amines It features a pyrrole ring substituted with a tert-butyl group and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butyl)-1H-pyrrol-3-yl)methanamine typically involves the reaction of tert-butylamine with a suitable pyrrole derivative. One common method involves the condensation of tert-butylamine with a pyrrole-3-carboxaldehyde under acidic conditions, followed by reduction to yield the desired amine. The reaction can be carried out in solvents such as methanol or ethanol, with catalysts like magnesium sulfate to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize microreactor systems, which provide better control over reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: (1-(tert-Butyl)-1H-pyrrol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, (1-(tert-Butyl)-1H-pyrrol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its versatility makes it a valuable intermediate in various manufacturing processes .
Wirkmechanismus
The mechanism of action of (1-(tert-Butyl)-1H-pyrrol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butylamine: A simpler amine with similar reactivity but lacking the pyrrole ring.
Pyrrole: The parent compound without the tert-butyl and methanamine substitutions.
(1-(tert-Butyl)-1H-pyrazol-5-yl)methanamine: A structurally similar compound with a pyrazole ring instead of a pyrrole ring.
Uniqueness: (1-(tert-Butyl)-1H-pyrrol-3-yl)methanamine is unique due to its combination of a tert-butyl group and a pyrrole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel heterocyclic structures and potential pharmaceuticals .
Eigenschaften
Molekularformel |
C9H16N2 |
|---|---|
Molekulargewicht |
152.24 g/mol |
IUPAC-Name |
(1-tert-butylpyrrol-3-yl)methanamine |
InChI |
InChI=1S/C9H16N2/c1-9(2,3)11-5-4-8(6-10)7-11/h4-5,7H,6,10H2,1-3H3 |
InChI-Schlüssel |
PKDPUXULDFNIGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C=CC(=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



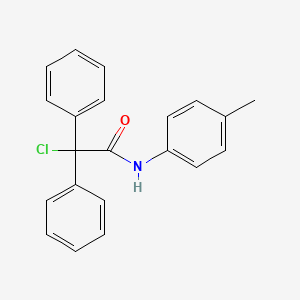

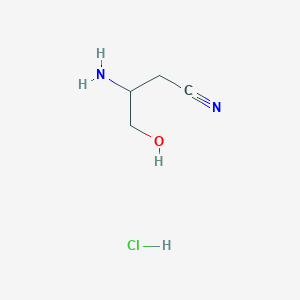
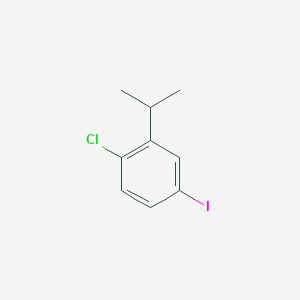
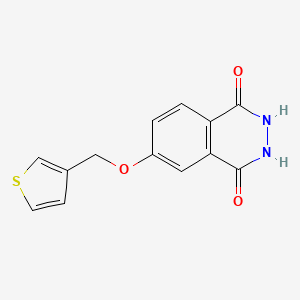
![3-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14023641.png)
